molecular formula C11H15BrN2O2 B1372206 N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide CAS No. 1171919-92-8

N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide

Cat. No.: B1372206
CAS No.: 1171919-92-8
M. Wt: 287.15 g/mol
InChI Key: JTCXLOHRNWOXLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-(2-Carboxy-5-(hydroxymethyl)pyridin-3-yl)pivalamide.

    Reduction: Formation of N-(2-Hydroxy-5-(hydroxymethyl)pyridin-3-yl)pivalamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

  • N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)pivalamide
  • N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide

Comparison:

Properties

IUPAC Name

N-[2-bromo-5-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)10(16)14-8-4-7(6-15)5-13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCXLOHRNWOXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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